6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine 6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15925191
InChI: InChI=1S/C8H6ClF3N4/c1-2-16-6-4(5(9)13-3-14-6)15-7(16)8(10,11)12/h3H,2H2,1H3
SMILES:
Molecular Formula: C8H6ClF3N4
Molecular Weight: 250.61 g/mol

6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine

CAS No.:

Cat. No.: VC15925191

Molecular Formula: C8H6ClF3N4

Molecular Weight: 250.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine -

Specification

Molecular Formula C8H6ClF3N4
Molecular Weight 250.61 g/mol
IUPAC Name 6-chloro-9-ethyl-8-(trifluoromethyl)purine
Standard InChI InChI=1S/C8H6ClF3N4/c1-2-16-6-4(5(9)13-3-14-6)15-7(16)8(10,11)12/h3H,2H2,1H3
Standard InChI Key WBBNKFZQYXXNHK-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Core Purine Framework

6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purine belongs to the 9H-purine family, featuring a bicyclic structure comprising fused pyrimidine and imidazole rings. The purine core provides a versatile scaffold for functionalization, enabling interactions with biological targets such as kinases and GTPases . Key structural modifications include:

  • N-9 ethyl group: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability and metabolic stability compared to unsubstituted purines.

  • C-6 chlorine: A classic leaving group that facilitates nucleophilic substitution reactions for further derivatization.

  • C-8 trifluoromethyl group: Imparts strong electron-withdrawing effects, polarizing the π-electron system and influencing both reactivity and binding affinity.

Molecular Descriptors

The compound's molecular formula is C₈H₆ClF₃N₄, with a molar mass of 250.61 g/mol. Quantum mechanical calculations predict distinct electronic characteristics due to the trifluoromethyl group's -I effect, which increases the acidity of adjacent protons and modulates redox potentials. Comparative data with related purines are summarized in Table 1.

Table 1: Comparative Molecular Properties of Selected Purine Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)Key SubstituentsLogP*
6-Chloro-9-ethyl-8-(trifluoromethyl)-9H-purineC₈H₆ClF₃N₄250.61Cl (C6), CF₃ (C8), Et (N9)2.34
6-Chloro-8-(trifluoromethyl)-9H-purineC₆H₃ClF₃N₄221.56Cl (C6), CF₃ (C8)1.89
9-(tert-Butyl)-6-chloropurineC₉H₁₂ClN₄211.67Cl (C6), t-Bu (N9)2.12

*Calculated partition coefficient (octanol/water)

Synthesis and Functionalization

Stability Considerations

The N-9 ethyl group demonstrates superior stability compared to N-7 alkylated analogs under acidic conditions. While N-7 isomers degrade in the presence of HCl (20% conversion to 6-chloropurine after 48 h ), the N-9 derivative remains intact, making it preferable for prodrug formulations requiring gastric stability.

Reactivity and Chemical Transformations

C-6 Chlorine Substitution

The C-6 chlorine serves as a versatile handle for further functionalization:

  • Aminolysis: Reaction with ammonia or amines at elevated temperatures yields 6-amino derivatives, potential kinase inhibitors.

  • Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids enable introduction of aromatic moieties for enhanced π-π stacking interactions .

  • Azide substitution: Treatment with NaN₃ in DMSO generates 6-azido derivatives, useful for click chemistry applications .

Trifluoromethyl Group Effects

The CF₃ group at C-8 exerts three primary influences:

  • Electronic modulation: Withdraws electron density via σ- and π-channels, increasing acidity of the C-8 proton (predicted pKa ≈ 12.4 vs. 14.9 for unsubstituted purine).

  • Steric hindrance: The trifluoromethyl group's van der Waals volume (38.2 ų) creates a hydrophobic pocket that influences binding site accessibility.

  • Metabolic resistance: Fluorine's strong C-F bonds reduce oxidative metabolism, potentially extending plasma half-life.

Comparative Analysis with Structural Analogs

N-9 Alkyl vs. Aryl Substitutions

Replacing the ethyl group with aryl moieties (e.g., 9-phenyl) decreases metabolic stability (t₁/₂ = 1.7 h vs. 4.3 h in hepatic microsomes) but improves solubility through π-cation interactions . The ethyl group strikes a balance between lipophilicity (LogP = 2.34) and synthetic accessibility.

Trifluoromethyl Positioning

8-CF₃ substitution proves more advantageous than 2-CF₃ variants in terms of:

  • Binding entropy: ΔS = +34.2 J/mol·K for 8-CF₃ vs. +12.7 J/mol·K for 2-CF₃ in kinase assays

  • Synthetic yield: 8-CF₃ derivatives are obtained in 39-45% yield vs. <15% for 2-CF₃ isomers

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